![molecular formula C7H3BrCl2N2 B3294799 3-Bromo-4,6-dichloro-1H-indazole CAS No. 887568-12-9](/img/structure/B3294799.png)
3-Bromo-4,6-dichloro-1H-indazole
Overview
Description
3-Bromo-4,6-dichloro-1H-indazole is a chemical compound with the molecular formula C7H3BrCl2N2 . It is a derivative of indazole, a heterocyclic compound that is structurally characterized by a pyrazole fused to a benzene ring .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4,6-dichloro-1H-indazole consists of a seven-membered ring with three carbon atoms, two nitrogen atoms, one bromine atom, and two chlorine atoms . The average mass of this compound is 265.922 Da, and its monoisotopic mass is 263.885651 Da .Scientific Research Applications
Synthetic Approaches
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The synthesis of 1H- and 2H-indazoles has been a focus of recent research . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Medicinal Applications
Indazole derivatives are key structural moieties in pharmaceutically relevant structures . They have found applications in the treatment of various diseases, including:
HIV Protease Inhibitors
Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .
Serotonin Receptor Antagonists
Indazole derivatives have been used in the production of serotonin receptor antagonists .
Aldol Reductase Inhibitors
Indazole-containing compounds have been used as aldol reductase inhibitors .
Acetylcholinesterase Inhibitors
Indazole derivatives have been applied in the production of acetylcholinesterase inhibitors .
Phosphoinositide 3-Kinase δ Inhibitors
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Synthesis of Lenacapavir
In the synthesis of Lenacapavir, a medicine used for the treatment of HIV, 3-bromo-6-chloro-2-fluorobenzonitrile reacts with hydrazine to provide the 3-aminoindazole .
Future Directions
Mechanism of Action
Target of Action
3-Bromo-4,6-dichloro-1H-indazole is a heterocyclic compound that is part of the indazole family . Indazole-containing compounds have a wide variety of medicinal applications, including acting as HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Therefore, the primary targets of 3-Bromo-4,6-dichloro-1H-indazole could be these enzymes and receptors.
Mode of Action
For instance, they can inhibit the activity of enzymes or bind to receptors, altering their function
Biochemical Pathways
Given the known targets of indazole compounds, it can be inferred that this compound may affect pathways related to hiv replication, serotonin signaling, aldose reduction, and acetylcholine degradation . The downstream effects of these pathway alterations would depend on the specific context and could include changes in cell proliferation, neurotransmission, glucose metabolism, and neural signaling.
Pharmacokinetics
Indazole compounds are generally known for their good bioavailability . The bromine and chlorine substituents on the indazole ring may influence the compound’s pharmacokinetic properties, potentially affecting its solubility, stability, and membrane permeability.
Result of Action
The molecular and cellular effects of 3-Bromo-4,6-dichloro-1H-indazole would depend on its specific targets and the pathways it affects. Given the known activities of indazole compounds, potential effects could include inhibition of HIV replication, modulation of serotonin signaling, reduction of aldose levels, and inhibition of acetylcholinesterase activity . These effects could lead to various therapeutic outcomes, such as antiviral, antidepressant, anti-inflammatory, and neuroprotective effects.
Action Environment
The action, efficacy, and stability of 3-Bromo-4,6-dichloro-1H-indazole could be influenced by various environmental factors. These could include the pH and composition of the biological milieu, the presence of other drugs or substances, and the specific characteristics of the target cells or tissues. For instance, the compound’s activity could be affected by the redox environment, as indazole synthesis involves redox reactions .
properties
IUPAC Name |
3-bromo-4,6-dichloro-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2N2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYLMQHCXFXOBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,6-dichloro-1H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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